molecular formula C21H19N3O4S2 B2419108 2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1170577-82-8

2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2419108
CAS RN: 1170577-82-8
M. Wt: 441.52
InChI Key: VNPCLLQQIQLUKP-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One significant application of a compound similar to 2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is in photodynamic therapy (PDT). Research on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has demonstrated their potential as Type II photosensitizers for cancer treatment in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Compounds structurally related to 2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide have been synthesized and evaluated for antimicrobial activities. These compounds have shown effectiveness against various bacteria and fungi, indicating their potential use as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Structural Modifications and Supramolecular Aggregation

Research into thiazolo[3,2-a]pyrimidines, which share a similar structure, reveals that modifications in substituents can significantly affect their intermolecular interaction patterns. Such studies contribute to understanding the conformational features of these compounds and their potential applications in drug design and material science (Nagarajaiah & Begum, 2014).

Anticancer Activity

Similar benzenesulfonamide derivatives have been explored for their potential anticancer activity. Compounds synthesized using microwave-assisted methods have shown promising results in inhibiting the growth of various human cancer cell lines, underscoring their potential in cancer therapy (Kumar et al., 2015).

Anticonvulsant Activity

Related compounds, specifically 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives, have been investigated for their anticonvulsant activity. This research indicates the potential of such compounds in developing new medications for the treatment of convulsive disorders (Severina et al., 2019).

properties

IUPAC Name

2-methoxy-4-methyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-4-9-19(18(10-13)28-3)30(26,27)23-16-7-5-15(6-8-16)17-12-29-21-22-14(2)11-20(25)24(17)21/h4-12,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPCLLQQIQLUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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